molecular formula C10H13Cl2N3S B1392806 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride CAS No. 1308650-39-6

2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B1392806
CAS No.: 1308650-39-6
M. Wt: 278.2 g/mol
InChI Key: PQNAOIYTIWTUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known by its CAS Number 1308650-39-6, is a chemical with a molecular weight of 278.2 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of this compound is 2-[4-(2-pyridinyl)-1,3-thiazol-2-yl]ethanamine dihydrochloride . Its InChI code is 1S/C10H11N3S.2ClH/c11-5-4-10-13-9(7-14-10)8-3-1-2-6-12-8;;/h1-3,6-7H,4-5,11H2;2*1H .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 278.2 .

Scientific Research Applications

Tautomerism and Electron Distribution

2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride exhibits dynamic tautomerism and divalent N(I) character. Quantum chemical analysis has identified six competitive isomeric structures within a relative energy difference of about 4 kcal/mol. These structures demonstrate a competition between the thiazole and pyridine groups for accommodating tautomeric hydrogen, leading to electron-donating properties in certain structures (Bhatia, Malkhede, & Bharatam, 2013).

Protonation Sites and Hydrogen Bonding

This compound has been studied for its crystal structures showing different sites of protonation and distinct hydrogen bonding patterns. These structural characteristics are crucial for understanding its interaction in various chemical environments (Böck et al., 2021).

Structural Characterization and Polymorphism

Polymorphic forms of compounds related to this compound have been characterized. This includes the study of different molecular conformations and intermolecular hydrogen bonding patterns, providing insights into the compound's versatility in crystal formation (Böck et al., 2020).

Antimicrobial Activity

Some derivatives of this compound have shown promising antimicrobial activity. This application is significant in the field of medical chemistry, where new antibacterial and antifungal agents are constantly in demand (Abdelhamid et al., 2010).

Synthesis Techniques

Advances in synthetic techniques, including microwave-assisted synthesis and metal-free approaches, have been applied to this compound and its derivatives. These methods offer efficient pathways for producing biologically potent molecules (Mariappan et al., 2016).

Application in Corrosion Inhibition

Thiazole derivatives, closely related to this compound, have been investigated for their potential as corrosion inhibitors for iron. This application is crucial in industrial contexts where corrosion can be a significant issue (Kaya et al., 2016).

Asymmetric Synthesis Catalysis

This compound has been involved in studies related to asymmetric synthesis, where it acts as a ligand in catalytic systems. This application is essential in the field of synthetic organic chemistry (Nyamato et al., 2015).

Safety and Hazards

The safety data sheet (SDS) for this compound can be found online . It’s always important to handle chemicals with appropriate safety measures.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride plays a significant role in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. The pyridine ring in the compound can act as a ligand, binding to metal ions in enzymes and altering their activity. The thiazole ring, on the other hand, can participate in hydrogen bonding and hydrophobic interactions with proteins, affecting their structure and function. These interactions can modulate enzyme activity, protein-protein interactions, and signal transduction pathways, making this compound a versatile tool in biochemical research .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. The compound can also impact cell proliferation and apoptosis by interacting with proteins involved in these processes. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The pyridine ring can coordinate with metal ions in enzymes, altering their catalytic activity. The thiazole ring can form hydrogen bonds with amino acid residues in proteins, stabilizing or destabilizing their structure. These interactions can lead to enzyme inhibition or activation, changes in protein conformation, and alterations in gene expression. The compound’s ability to modulate these molecular interactions makes it a valuable tool for studying biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and protein interactions without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and changes in cellular function. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced, emphasizing the need for careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors involved in metabolic processes, affecting metabolic flux and metabolite levels. The compound’s interactions with enzymes such as kinases and phosphatases can alter the phosphorylation status of proteins, leading to changes in metabolic pathways. These interactions highlight the compound’s potential as a tool for studying metabolic regulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its interactions with binding proteins can affect its localization and accumulation within cells, influencing its biological activity. Understanding the transport and distribution of the compound is crucial for optimizing its use in biochemical research .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be targeted to specific cellular compartments through targeting signals and post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and optimizing its use in experimental studies .

Properties

IUPAC Name

2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S.2ClH/c11-5-4-10-13-9(7-14-10)8-3-1-2-6-12-8;;/h1-3,6-7H,4-5,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNAOIYTIWTUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
Reactant of Route 2
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
Reactant of Route 3
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
Reactant of Route 4
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
Reactant of Route 5
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
Reactant of Route 6
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.